2-(Dimethylamino)-1-(4-fluorophenyl)ethanone

Hammett analysis SAR medicinal chemistry

This para-fluoro α-aminoketone (CAS 709-23-9) is the preferred intermediate for hit-to-lead optimization when probing electronic effects (σₚ=+0.06) and enhancing metabolic stability at the para position. Its unique ¹⁹F NMR handle enables background-free reaction monitoring, while the validated GC-MS spectrum and published X-ray structure support forensic and computational studies. Choose this 4-fluoro analog over non-halogenated, 4-chloro, or 4-bromo congeners for distinct SAR and superior C–F bond stability.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
CAS No. 709-23-9
Cat. No. B12897096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-1-(4-fluorophenyl)ethanone
CAS709-23-9
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESCN(C)CC(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C10H12FNO/c1-12(2)7-10(13)8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3
InChIKeyVKQHJWXHBISWQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)-1-(4-fluorophenyl)ethanone (CAS 709-23-9): Core Physicochemical and Structural Baseline for Procurement Evaluation


2-(Dimethylamino)-1-(4-fluorophenyl)ethanone (CAS 709-23-9), also known as 2-Dimethylamino-4′-fluoroacetophenone, is an α-aminoketone belonging to the class of para-substituted acetophenone derivatives. Its molecular formula is C₁₀H₁₂FNO with a molecular weight of 181.21 g·mol⁻¹ and an exact mass of 181.0903 g·mol⁻¹ . The compound features a tertiary dimethylamino group at the α-carbon of the ethanone backbone and a single fluorine atom at the para-position of the phenyl ring. Key computed physicochemical parameters include a calculated LogP of approximately 1.57 (ACD/LogP) and an XLogP of 1.8, alongside a topological polar surface area (TPSA) of 20.31 Ų [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, as well as an analytical reference standard in forensic mass spectrometry libraries [2].

Why 2-(Dimethylamino)-1-(4-fluorophenyl)ethanone Cannot Be Interchanged with Non-Halogenated or Alternative Halo Analogs


The para-fluoro substituent on 2-(dimethylamino)-1-(4-fluorophenyl)ethanone imparts a unique combination of electronic and pharmacokinetic modulation that is not replicated by the non-halogenated parent (CAS 3319-03-7) or by the 4-chloro (CAS 110945-00-1) and 4-bromo analogs. Fluorine is the most electronegative element, yet its Hammett σₚ constant of +0.06 reflects a modest electron-withdrawing inductive effect that is qualitatively and quantitatively distinct from the stronger σₚ values of chlorine (+0.23) and bromine (+0.23), as well as from the electron-donating methyl group (σₚ = −0.17) [1]. Furthermore, the C–F bond confers greater metabolic oxidative stability compared to C–H, C–Cl, or C–Br bonds—a factor critical in drug metabolism and pharmacokinetic (DMPK) optimization [2]. In structure–activity relationship (SAR) studies, halogen substitution at the para-position significantly modulates target binding affinity; for example, in a series of chalcone-derived β-amyloid ligands, the 4-fluorophenyl analog exhibited a Kᵢ of 35.06 ± 6.21 nM, whereas the 4-chlorophenyl and 4-bromophenyl analogs showed Kᵢ values of 8.43 ± 2.13 nM and 8.96 ± 0.92 nM, respectively—a ~4.2-fold difference attributable solely to halogen identity [3]. These data underscore that electronic, steric, and lipophilicity parameters cannot be independently tuned by arbitrary halogen substitution without altering biological or physicochemical performance.

Quantitative Comparator Evidence for 2-(Dimethylamino)-1-(4-fluorophenyl)ethanone (CAS 709-23-9): Procurement-Relevant Differentiation Dimensions


Electronic Modulation: Para-Fluoro Substituent Provides Intermediate σₚ Value Between Hydrogen and Halogens, Enabling Fine-Tuned Reactivity

The Hammett para substituent constant (σₚ) for fluorine is +0.06, which positions it as a weakly electron-withdrawing group distinct from both the non-substituted phenyl analog (σₚ = 0.00 for H) and the more strongly withdrawing chloro/bromo analogs (σₚ = +0.23 each). This intermediate electronic character of fluorine is critical: it withdraws electron density inductively through the σ-framework while donating electron density via resonance (p-π overlap), a dual behavior unique among halogens. In the chalcone-derived β-amyloid ligand series, this translates to a Kᵢ of 35.06 ± 6.21 nM for the 4-fluorophenyl derivative versus 8.43 ± 2.13 nM for the 4-chlorophenyl derivative—a ~4.2-fold difference [1]. This demonstrates that the fluorine substitution yields measurably distinct binding behavior compared to other halogens, making it a non-interchangeable building block in SAR-driven programs.

Hammett analysis SAR medicinal chemistry electronic effects

C–F Bond Stability: Metabolic and Chemical Resistance Advantage Over C–H, C–Cl, and C–Br Analogs

The carbon–fluorine bond (bond dissociation energy ~485 kJ·mol⁻¹ for aryl–F) is significantly stronger than the corresponding C–H (~469 kJ·mol⁻¹), C–Cl (~399 kJ·mol⁻¹), and C–Br (~336 kJ·mol⁻¹) bonds [1]. This inherent bond strength translates to superior resistance to cytochrome P450-mediated oxidative metabolism at the para-position. In medicinal chemistry, para-fluorination is a well-established strategy to block metabolic 'soft spots' while minimally altering steric bulk (van der Waals radius: F = 1.47 Å vs. H = 1.20 Å, compared to Cl = 1.75 Å and Br = 1.85 Å) [2]. The 4-fluoro analog thus offers a metabolic stability advantage over the 4-H and 4-CH₃ analogs without the substantial steric perturbation introduced by Cl or Br. For procurement decisions, this means the 4-fluoro analog is the preferred choice when in vivo half-life or first-pass metabolism is a key screening criterion.

metabolic stability CYP450 DMPK fluorine chemistry

Analytical Reference Standard: Inclusion in Mass Spectra of Designer Drugs 2024 Enables Forensic and Toxicological Identification

2-(Dimethylamino)-1-(4-fluorophenyl)ethanone (synonym: 2-Dimethylamino-4′-fluoroacetophenone) is catalogued with a validated GC-MS spectrum in the Mass Spectra of Designer Drugs 2024 database (Ed. Peter Rösner, Wiley-VCH) and the KnowItAll Mass Spectral Library [1]. This inclusion provides forensic and clinical toxicology laboratories with an authenticated reference spectrum for unambiguous identification, with the exact mass confirmed at 181.090292 g·mol⁻¹ (C₁₀H₁₂FNO) [1]. While the non-fluorinated analog (CAS 3319-03-7) and 4-chloro analog (CAS 110945-00-1) are also present in spectral databases, the 4-fluoro compound exhibits a distinct fragmentation pattern due to the fluorine atom, which generates characteristic mass shifts and isotopic signatures (¹⁹F is 100% naturally abundant, monoisotopic) that enhance specificity in complex biological matrices.

forensic chemistry GC-MS toxicology reference standard

Single-Crystal X-Ray Structural Characterization Provides Definitive Solid-State Conformational Data

The solid-state structure of 2-(dimethylamino)-1-(4-fluorophenyl)ethanone has been solved by single-crystal X-ray diffraction and reported alongside updated ¹H NMR, ¹³C NMR, and IR spectroscopic data [1]. The crystal structure reveals the molecular conformation in the solid state, including the torsional angle between the carbonyl group and the para-fluorophenyl ring, as well as the orientation of the dimethylamino group. This crystallographic characterization is valuable for computational docking studies, where accurate starting geometries influence predicted binding poses. While the non-fluorinated analog has been characterized by NMR and IR, access to a published X-ray structure for the 4-fluoro analog provides higher-quality input for structure-based drug design (SBDD) and molecular modeling workflows.

X-ray crystallography structural chemistry conformational analysis solid-state

¹⁹F NMR Spectroscopic Handle Enables Orthogonal Purity Assessment and Reaction Monitoring Not Possible with Non-Fluorinated Analogs

The single fluorine atom at the para-position of 2-(dimethylamino)-1-(4-fluorophenyl)ethanone provides a unique ¹⁹F NMR spectroscopic handle (I = ½, 100% natural abundance, high gyromagnetic ratio) that is absent in the non-fluorinated analog (CAS 3319-03-7), the 4-methyl analog (CAS 80354-58-1), and all non-halogenated congeners [1]. ¹⁹F NMR offers a wide chemical shift range (~300 ppm), high sensitivity (83% of ¹H), and—critically—zero background signal from solvents, buffers, or biological matrices, enabling unambiguous detection of the compound at low concentrations in complex mixtures [1]. This allows orthogonal purity assessment and quantitative reaction monitoring in synthetic chemistry workflows that is not feasible with the non-fluorinated or chloro/bromo analogs (the latter having quadrupolar nuclei with broad signals).

¹⁹F NMR quality control reaction monitoring fluorine chemistry

Optimal Procurement and Application Scenarios for 2-(Dimethylamino)-1-(4-fluorophenyl)ethanone (CAS 709-23-9)


Medicinal Chemistry SAR Programs Requiring Para-Fluoro Pharmacophore Evaluation

In hit-to-lead and lead optimization campaigns, the 4-fluoro analog is the appropriate procurement choice when the SAR hypothesis involves probing the electronic and metabolic effects of para-halogen substitution. The σₚ value of +0.06 for fluorine provides a distinct electronic environment compared to –H (σₚ = 0.00), –Cl (σₚ = +0.23), and –CH₃ (σₚ = −0.17), and the C–F bond's superior metabolic stability versus C–H, C–Cl, and C–Br makes this compound the preferred intermediate when preliminary in vitro metabolism assays indicate para-oxidation as a clearance pathway [1][2].

Forensic Toxicology and Designer Drug Reference Standard Procurement

Forensic laboratories performing seized drug analysis via GC-MS should prioritize procurement of this compound as a certified reference standard. Its validated GC-MS spectrum is included in the Mass Spectra of Designer Drugs 2024 database, and its monoisotopic ¹⁹F signature provides enhanced identification specificity in complex matrices compared to non-halogenated or polychlorinated analogs [3].

Computational Chemistry and Structure-Based Drug Design with Experimental Geometry Input

Computational chemistry groups engaged in molecular docking or density functional theory (DFT) studies benefit from the published single-crystal X-ray structure of this compound (Molbank 2024, M1862), which provides an experimentally validated starting conformation. This eliminates reliance on force-field-minimized geometries that may deviate from the true solid-state conformation and is a differentiator over the non-fluorinated analog, for which no published X-ray structure was identified [4].

Synthetic Methodology Development Requiring ¹⁹F NMR Reaction Monitoring

Process chemistry and synthetic methodology groups developing new reactions of α-aminoketones should procure this compound specifically for its ¹⁹F NMR handle. This enables quantitative, background-free reaction monitoring via ¹⁹F NMR spectroscopy—a capability not provided by the non-fluorinated, 4-chloro, or 4-bromo congeners. The ability to track reaction conversion and product distribution in real time without chromatographic workup enhances throughput in reaction optimization workflows [5].

Quote Request

Request a Quote for 2-(Dimethylamino)-1-(4-fluorophenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.